Dimethyl 4-(4-ethylphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 4-(4-ethylphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a 4-ethylphenyl substituent at the 4-position of the dihydropyridine ring, along with methyl groups at the 1-, 2-, and 6-positions and ester groups at the 3- and 5-positions. This compound belongs to a class of DHPs widely studied for their pharmacological activities, including calcium channel modulation and antioxidant properties. Its structural uniqueness lies in the ethyl substitution on the para position of the aromatic ring, which distinguishes it from other methyl- or methoxy-substituted analogs .
Properties
Molecular Formula |
C20H25NO4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
dimethyl 4-(4-ethylphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25NO4/c1-7-14-8-10-15(11-9-14)18-16(19(22)24-5)12(2)21(4)13(3)17(18)20(23)25-6/h8-11,18H,7H2,1-6H3 |
InChI Key |
LPODTAVUTQZBIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
A mixture of 4-ethylbenzaldehyde (1.34 g, 10 mmol), methyl acetoacetate (2.32 g, 20 mmol), and methylamine hydrochloride (0.81 g, 12 mmol) is dissolved in ethanol (30 mL).
-
A catalytic amount of FePO₄ (0.2 g) is added, and the reaction is refluxed at 80°C for 4–6 hours.
-
The crude product is purified via recrystallization from ethanol, yielding a white crystalline solid.
Key Data:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| FePO₄ | Ethanol | 80 | 6 | 78 |
| TBAHS | Solvent-free | 70 | 1.5 | 85 |
| Fe₃O₄@Phen@Cu | Water | 70 | 3 | 92 |
Mechanistic Insights:
-
Knoevenagel Condensation: The aldehyde reacts with methyl acetoacetate to form an α,β-unsaturated ketone intermediate.
-
Michael Addition: A second equivalent of methyl acetoacetate attacks the intermediate.
-
Cyclization: Methylamine facilitates ring closure, forming the 1,4-DHP core.
Solvent-Free Catalytic Synthesis
Eco-friendly protocols using tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst have been developed to minimize solvent use.
Procedure:
-
4-Ethylbenzaldehyde (10 mmol), methyl acetoacetate (20 mmol), and methylamine (12 mmol) are mixed with TBAHS (0.5 g).
-
The mixture is heated at 70°C for 90 minutes with vigorous stirring.
-
The product is isolated by filtration and washed with cold ethanol.
Advantages:
Magnetic Nanoparticle-Catalyzed Synthesis
Fe₃O₄@Phen@Cu (a copper-supported magnetite nanoparticle) enables rapid, high-yield synthesis with easy catalyst recovery.
Procedure:
-
4-Ethylbenzaldehyde (10 mmol), methyl acetoacetate (20 mmol), and methylamine (12 mmol) are combined in water (20 mL).
-
Fe₃O₄@Phen@Cu (0.1 g) is added, and the mixture is stirred at 70°C for 3 hours.
-
The catalyst is removed via magnetic separation, and the product is recrystallized from ethyl acetate.
Key Features:
-
Catalyst reused for 5 cycles without significant activity loss.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction, reducing time to 20 minutes.
Procedure:
-
Reactants are combined in a microwave vial with FePO₄ (0.2 g).
-
Irradiated at 100°C (300 W) for 20 minutes.
-
Purification follows standard methods.
Results:
Post-Synthetic Modifications
N-Methylation of 1,4-DHP Intermediate:
-
Diethyl 4-(4-ethylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is synthesized via Hantzsch reaction using ammonium acetate.
-
The NH group is methylated using methyl iodide (2 equivalents) and K₂CO₃ in DMF at 60°C for 12 hours.
-
Esters are transesterified with methanol to yield the dimethyl derivative.
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Classical Hantzsch | Simple setup; high reproducibility | Long reaction time (6 hours) |
| Solvent-Free (TBAHS) | Eco-friendly; high yield | Requires precise temperature control |
| Magnetic Nanoparticle | High yield; recyclable catalyst | Catalyst synthesis complexity |
| Microwave | Rapid synthesis | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(4-ETHYLPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 4-(4-ETHYLPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: It is investigated for its therapeutic potential in treating cardiovascular diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(4-ETHYLPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in the cell membrane. By binding to these channels, the compound inhibits the influx of calcium ions into the cells, leading to vasodilation and a decrease in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The 4-phenyl substituent in DHP derivatives is a critical determinant of their physicochemical and biological properties. Below is a comparative analysis of substituent effects:
Table 1: Substituent Effects on Key Properties
*Estimated based on computational studies of analogous derivatives .
Key Observations:
Electronic Effects: The ethyl group in the target compound is electron-donating, similar to methyl but with increased steric bulk. Methoxy substituents (e.g., 4-methoxyphenyl) introduce stronger electron-donating effects via resonance, which can influence metabolic stability (e.g., interactions with cytochrome P-450 enzymes) . Nitro groups (e.g., YC-93) are electron-withdrawing, significantly altering redox properties and enhancing vasodilatory potency .
Oxidation Potential: Oxidation potentials correlate with the stability of the DHP ring. Derivatives with electron-donating groups (e.g., ethyl, methyl) exhibit lower oxidation potentials (1.06–1.14 V), suggesting moderate stability. In contrast, cyano-substituted DHPs (e.g., dimethyl 4-cyano-2,6-dimethyl-DHP) show failed geometry optimization in aqueous environments, indicating instability under physiological conditions .
Biological Activity: 4-Methylphenyl derivatives are well-documented as calcium channel blockers, with potency influenced by substituent position (para > meta > ortho) . 4-Methoxyphenyl analogs exhibit dual roles: vasodilation and interactions with cytochrome P-450, highlighting substituent-dependent metabolic pathways .
Crystallographic and Conformational Analysis
Crystal packing and hydrogen-bonding networks vary significantly with substituents:
- Methyl and Ethyl Substitutents: Dimethyl 4-(4-methylphenyl)-2,6-dimethyl-DHP forms R₁²(6) hydrogen-bonded ring motifs in its crystal structure, stabilizing the lattice .
- Methoxy Substitutents :
- Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-DHP exhibits a planar dihydropyridine ring with methoxy oxygen participating in weak C–H···O interactions, influencing solubility .
Biological Activity
Dimethyl 4-(4-ethylphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as a 1,4-dihydropyridine derivative) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 328.39 g/mol
- CAS Number : Not specified in the available data.
Cytotoxicity
A series of studies have evaluated the cytotoxic effects of various 1,4-dihydropyridine derivatives on human cancer cell lines. The compound's efficacy was measured using IC values against several cell types:
The findings indicate that dimethyl 4-(4-ethylphenyl)-1,2,6-trimethyl-1,4-dihydropyridine exhibits notable cytotoxicity against MOLT-4 cells compared to other tested lines. This suggests a potential for development as an anticancer agent.
Antioxidant Activity
Research has demonstrated that 1,4-dihydropyridine derivatives possess antioxidant properties. The mechanism is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. These properties are crucial in mitigating oxidative stress-related diseases.
The biological activity of dimethyl 4-(4-ethylphenyl)-1,2,6-trimethyl-1,4-dihydropyridine is believed to involve several mechanisms:
- Calcium Channel Modulation : As with other dihydropyridines, this compound may act as a calcium channel blocker.
- Nitric Oxide Synthase Inhibition : Some studies suggest that it may influence nitric oxide pathways, which are vital in cardiovascular health.
- Interaction with Cellular Signaling Pathways : It may modulate various signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Cytotoxic Effects on Cancer Cells :
- Antioxidant Properties :
-
Therapeutic Potential in Cardiovascular Diseases :
- Given its calcium channel blocking activity and antioxidant properties, there is potential for this compound in treating hypertension and other cardiovascular conditions.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing dimethyl 4-(4-ethylphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate?
The compound can be synthesized via modified Hantzsch reactions, which involve cyclocondensation of substituted aldehydes (e.g., 4-ethylbenzaldehyde), β-keto esters (e.g., methyl acetoacetate), and ammonium acetate. Key parameters include:
- Solvent selection : Ethanol or methanol for reflux (60–80°C) to facilitate cyclization .
- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) to improve yield .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 ratio) to isolate the pure product . Yields typically range from 60–75%, with purity confirmed by HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for structural characterization of this dihydropyridine derivative?
A multi-technique approach is critical:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydropyridine ring protons at δ 4.8–5.2 ppm) and confirms ester carbonyl signals (δ 165–170 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms non-planar "boat" conformation of the dihydropyridine ring .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretching at 1720–1740 cm⁻¹) .
Q. How do solubility and stability properties influence experimental design for this compound?
Q. What is the compound’s hypothesized role in calcium channel modulation?
Dihydropyridines typically act as L-type calcium channel blockers. Computational docking studies suggest the 4-ethylphenyl group enhances binding to voltage-gated channels, potentially reducing calcium influx in vascular smooth muscle .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed to improve enantiomeric purity?
- Chiral chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) to separate enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in palladium-catalyzed reactions to induce enantioselectivity .
Q. What computational methods are effective for predicting reactivity and optimizing reaction pathways?
- Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states and identifies energy barriers for cyclization steps .
- Machine learning : Train models on existing dihydropyridine datasets to predict optimal solvent/catalyst combinations .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic NMR experiments : Variable-temperature ¹H NMR (25–60°C) to study conformational exchange broadening .
- 2D-COSY/NOESY : Correlate coupling interactions and confirm spatial proximity of methyl groups on the dihydropyridine ring .
Q. What strategies enhance biological activity through substituent modification?
- SAR studies : Replace the 4-ethylphenyl group with electron-withdrawing groups (e.g., nitro or chloro) to improve binding affinity. For example, 3-nitrophenyl analogs show 2-fold higher calcium channel blockade .
- Prodrug design : Esterify carboxylate groups to improve membrane permeability .
Q. How can membrane permeability and bioavailability be evaluated experimentally?
Q. What methodologies assess synergistic effects in combination therapies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
